Terminal Elimination Half-Life: Etretinate vs Acitretin
Etretinate exhibits a terminal elimination half-life of approximately 120 days (range 84–168 days) after chronic oral dosing, compared with acitretin's half-life of approximately 49–60 hours (mean ~2 days) [1][2]. This represents an approximately 60-fold longer half-life for the parent compound, driven by sequestration in adipose tissue.
| Evidence Dimension | Terminal elimination half-life (t½) |
|---|---|
| Target Compound Data | ~120 days (range 84–168 days) |
| Comparator Or Baseline | Acitretin: ~49–60 hours (~2 days) |
| Quantified Difference | ~60-fold longer |
| Conditions | After chronic oral dosing in psoriatic patients; data from Soriatane package insert and pharmacokinetic studies. |
Why This Matters
The extended half-life necessitates a 3-year post-treatment contraception period for etretinate vs approximately 1 month for acitretin, directly impacting drug selection in women of childbearing potential and defining regulatory risk-management requirements.
- [1] Soriatane (acitretin) Package Insert. Drugs.com. Section: Etretinate half-life, 120 days (range 84–168 days). View Source
- [2] Wiegand UW, Chou RC. Pharmacokinetics of acitretin and etretinate. J Am Acad Dermatol. 1998;39(2 Pt 3):S29-S32. doi:10.1016/S0190-9622(98)70441-4. View Source
